N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide structural formula
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide structural formula
Technical Monograph: Structural Dynamics and Synthetic Architecture of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Executive Technical Overview
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) represents a critical structural motif in the study of substituted acetanilides. Functionally, it serves as a high-value intermediate in the synthesis of heterocyclic dyes and pharmaceutical scaffolds. Structurally, it offers a unique case study in steric inhibition of resonance; the interplay between the ortho-methyl group and the acetamide moiety induces significant non-planarity, distinguishing it from its planar congeners like phenacetin.
This guide deconstructs the molecule’s synthesis, crystallographic properties, and mechanistic logic, providing a validated roadmap for researchers utilizing this compound in drug discovery or materials science.
Structural Characterization & Molecular Logic
Understanding the 3D conformation of this molecule is prerequisite to predicting its reactivity and pharmacological profile. Unlike the simpler N-(4-methoxyphenyl)acetamide (Methacetin), the introduction of methyl and nitro substituents creates a crowded steric environment.
Steric Torsion and Planarity
Crystallographic data reveals a significant deviation from planarity. The steric clash between the carbonyl oxygen of the acetamide group and the ortho-methyl group at position 2 forces the acetamide moiety to twist out of the phenyl plane.
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Acetamide Torsion: ~47° deviation from the phenyl plane.[1][2][3]
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Nitro Group Torsion: ~12° deviation (moderate twist to alleviate strain with the ortho-methoxy group).
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Consequence: This lack of planarity reduces the conjugation of the nitrogen lone pair with the aromatic ring, potentially increasing the lability of the amide bond compared to planar analogs.
Hydrogen Bonding Network
In the crystalline state, the molecule exhibits a specific intermolecular hydrogen-bonding motif:
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Acceptor: Carbonyl Oxygen (C=O) of an adjacent molecule.[1][2]
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Pattern: This forms classic amide catemer chains propagating through the crystal lattice (specifically in the [010] direction), contrasting with the intramolecular H-bonding seen in the 2-nitro isomer.[1][2]
Synthetic Pathway & Mechanism
The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is a classic exercise in controlling Electrophilic Aromatic Substitution (EAS) through cooperative directing effects.
The Regioselectivity Puzzle
The precursor, N-(4-methoxy-2-methylphenyl)acetamide , presents three substituents with competing directing effects. The nitration occurs exclusively at position 5 due to the following electronic logic:
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Methoxy (-OCH₃) at C4: A strong activator and ortho/para director. It directs incoming electrophiles to C3 and C5 .
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Methyl (-CH₃) at C2: A weak activator. It directs ortho (C1, C3) and para (C5).
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Acetamide (-NHAc) at C1: A moderate activator. It directs ortho (C2, C6) and para (C4).
The Consensus:
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Position 3: Activated by OMe and Me, but sterically blocked (sandwiched between two substituents).
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Position 6: Activated only by NHAc.
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Position 5: Activated by the strong OMe group (ortho) and the Me group (para). It is the most electronically enriched and sterically accessible site.
Result: The nitro group (-NO₂) installs selectively at C5 .
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from the aniline precursor to the final nitro-acetamide derivative.
Experimental Protocol
Safety Warning: The starting material (aniline derivative) and reagents (conc. HNO₃) are hazardous.[5] Perform all steps in a functioning fume hood wearing nitrile gloves and safety goggles.
Phase 1: Acetylation of 4-Methoxy-2-methylaniline
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Dissolution: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.
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Addition: Slowly add 12 mL (0.12 mol) of acetic anhydride while stirring. The reaction is exothermic; maintain temperature below 60°C.
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Reflux: Heat the mixture to gentle reflux for 30 minutes to ensure completion.
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Quench: Pour the hot solution into 300 mL of ice-cold water with vigorous stirring. The intermediate (N-(4-methoxy-2-methylphenyl)acetamide) will precipitate as white/off-white crystals.
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Isolation: Filter via Buchner funnel, wash with cold water, and dry.
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Checkpoint: Yield should be >85%. MP: ~110-112°C.
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Phase 2: Nitration (The Critical Step)
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Preparation: In a 500 mL 3-neck flask equipped with a thermometer and mechanical stirrer, dissolve 10 g of the dried intermediate in 40 mL of glacial acetic acid.
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Cooling: Cool the solution to 0–5°C using an ice-salt bath. Strict temperature control is vital to prevent oxidation of the methyl group or di-nitration.
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Nitration Cocktail: Prepare a mixture of 4 mL conc. HNO₃ (d=1.[6]42) and 4 mL conc. H₂SO₄.[6] Cool this acid mixture to 0°C.
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Addition: Dropwise add the acid mixture to the acetamide solution over 30 minutes. Do not allow the internal temperature to exceed 10°C.
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Reaction: Once addition is complete, allow the mixture to stir at 10°C for 1 hour, then slowly warm to room temperature (20-25°C) for another hour.
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Work-up: Pour the reaction mixture onto 200 g of crushed ice. The yellow product will precipitate.[6]
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Purification: Filter the crude solid. Recrystallize from Ethanol/Water (95:5) to obtain pale yellow laths.
Data Specifications & Validation
The following table summarizes the physicochemical properties for validation.
| Property | Specification | Notes |
| IUPAC Name | N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | |
| CAS Number | 196194-97-5 | |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| Appearance | Pale yellow crystalline laths | |
| Crystal System | Orthorhombic, Pbca | Space group #61 |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Insoluble in cold water |
Spectroscopic Expectations (NMR)
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¹H NMR (DMSO-d₆):
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δ 2.05 (s, 3H): Acetyl -CH₃.
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δ 2.25 (s, 3H): Aryl -CH₃ (Position 2).
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δ 3.90 (s, 3H): Methoxy -OCH₃.
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δ 7.10 (s, 1H): Aromatic H (Position 3 - shielded by OMe).
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δ 7.85 (s, 1H): Aromatic H (Position 6 - deshielded by NO₂/NHAc).
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δ 9.40 (s, 1H): Amide -NH (broad).
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Mechanism of Directing Effects
To visualize why the 5-position is the exclusive site of nitration, we analyze the electronic vectors of the substituents.
Figure 2: Electronic vector analysis showing the cooperative directing effects of Methoxy and Methyl groups favoring Position 5.
References
-
PubChem. (2025).[7] N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CID 21260362).[8] National Library of Medicine.[9] Available at: [Link][8]
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Hines, J. E., et al. (2025).[1][3] Crystal structure and hydrogen-bonding patterns of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Available at: [Link]
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Organic Syntheses. (1945). Nitration of p-Anisidine Derivatives. Coll. Vol. 3. Available at: [Link]
Sources
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- 7. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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